molecular formula C17H13N3O2 B12634044 3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one

3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one

Cat. No.: B12634044
M. Wt: 291.30 g/mol
InChI Key: BCFNCLPJQQGHKE-UHFFFAOYSA-N
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Description

3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one is a heterocyclic compound that combines the structural features of indole and quinoxaline These two moieties are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one typically involves the condensation of 2,3-dihydroindole-1-carboxylic acid with quinoxalin-2-one. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the carbonyl linkage between the two heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoxalines and indoles, which can have enhanced biological activities.

Scientific Research Applications

3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share structural similarities with the indole moiety.

    Quinoxaline derivatives: Compounds such as quinoxaline-2-carboxylic acid and quinoxaline-2,3-dione are structurally related to the quinoxaline moiety.

Uniqueness

3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one is unique due to the combination of indole and quinoxaline structures, which imparts a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties.

Biological Activity

3-(2,3-Dihydroindole-1-carbonyl)-1H-quinoxalin-2-one is a compound belonging to the class of quinoxalin-2-one derivatives, which are recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound, including the presence of both indole and quinoxaline moieties, suggest that it may interact with various biological targets, making it a subject of interest in drug discovery.

Structural Characteristics

The compound features a quinoxaline core fused with a 2,3-dihydroindole moiety. This structural complexity may enhance its pharmacological properties. Below is a summary of structural comparisons with similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-(2-methylindole)quinoxalin-2-oneMethyl substitution on indoleEnhanced lipophilicity
6-(trifluoromethyl)quinoxalin-2-oneTrifluoromethyl groupIncreased metabolic stability
7-hydroxyquinoxalin-2-oneHydroxyl substitutionPotential for hydrogen bonding interactions
4-(phenyl)quinoxalin-2-onePhenyl substitutionAltered electronic properties

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines by targeting multiple pathways involved in tumor growth and metastasis. A notable study demonstrated that related quinoxaline derivatives inhibited tubulin polymerization and affected topoisomerase II-DNA interactions, which are crucial for cancer cell proliferation .

Neuroprotective Effects

The compound has been evaluated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease (AD). Research suggests that quinoxaline derivatives can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), both of which are implicated in AD pathology. For example, a derivative showed IC50 values of 0.28 µM against AChE and 0.91 µM against MAO-A, indicating strong inhibitory activity .

Antimicrobial Properties

Quinoxaline derivatives have also been assessed for their antimicrobial activities. In vitro studies revealed that certain derivatives exhibited potent antibacterial effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in neurotransmitter degradation and cancer progression.
  • Cell Cycle Interference : By affecting tubulin dynamics and DNA topoisomerase activity, it disrupts the normal cell cycle in cancer cells.
  • Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which can mitigate oxidative stress associated with neurodegenerative diseases.

Study on Neuroprotective Effects

A study focused on a related quinoxaline derivative demonstrated its ability to penetrate the blood-brain barrier (BBB) effectively while showing no cytotoxic effects on neuronal cell lines at concentrations below 12.5 µM. This indicates its potential as a therapeutic agent for neurodegenerative diseases .

Anticancer Efficacy Study

In another study, a series of quinoxaline-based compounds were synthesized and screened against colorectal cancer cell lines (HCT-116 and LoVo). The most active compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, highlighting its potential as a novel anticancer agent .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C17H13N3O2/c21-16-15(18-12-6-2-3-7-13(12)19-16)17(22)20-10-9-11-5-1-4-8-14(11)20/h1-8H,9-10H2,(H,19,21)

InChI Key

BCFNCLPJQQGHKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=NC4=CC=CC=C4NC3=O

Origin of Product

United States

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